2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene
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Overview
Description
2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene is an organic compound with a complex structure that includes two chlorine atoms and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 2,6-dimethoxyphenol in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorine substitution on the benzene ring.
2,6-Dimethoxyphenol: Shares the dimethoxyphenoxy group but lacks the chlorine atoms.
2,4-Dichloro-1-(2,6-dimethoxyphenoxy)benzene: A closely related compound with slight structural differences.
Uniqueness
2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2,4-dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-15-5-3-6-16(21-2)17(15)23-10-4-9-22-14-8-7-12(18)11-13(14)19/h3,5-8,11H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVAYPAHUZSWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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